2-Hydrazinyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Description
Properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-5-11-8(14-13-5)6-3-2-4-10-7(6)12-9/h2-4H,9H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCJRZBOZVWTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclocondensation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent. This reaction is often carried out in the presence of a base such as TBAF in THF at room temperature .
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Introduction of the Pyridine Ring: : The pyridine ring can be introduced through a nucleophilic substitution reaction involving a suitable pyridine derivative and the oxadiazole intermediate. This step may require the use of a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2-H
Biological Activity
2-Hydrazinyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound notable for its unique structural features, which include both pyridine and oxadiazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in drug development.
The molecular formula of this compound is with a molecular weight of 191.19 g/mol. The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H9N5O |
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | [3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |
Synthesis
The synthesis of this compound typically involves the formation of the oxadiazole ring through cyclocondensation reactions followed by the introduction of the pyridine moiety via nucleophilic substitution methods. These synthetic routes are essential for producing compounds with desired biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound was tested against various pathogens, showing significant inhibitory effects.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | 0.30 μg/mL |
| Candida albicans | 0.15 μg/mL |
The compound demonstrated effectiveness in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is critical for treating infections associated with biofilms .
Anticancer Activity
In addition to its antimicrobial properties, preliminary studies suggest that this compound may exhibit anticancer activity. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth. Further research is required to elucidate these mechanisms and establish effective dosages.
Case Studies
- Study on Antimicrobial Efficacy : In a study evaluating various derivatives, this compound was found to be one of the most potent compounds against E. coli, outperforming several known antibiotics .
- Anticancer Potential : A recent investigation into the anticancer properties revealed that the compound could inhibit cell proliferation in various cancer cell lines, suggesting a potential role as an anticancer agent .
Comparison with Similar Compounds
Structural Analogs with Varied Oxadiazole Substituents
The oxadiazole substituent significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Methyl vs. Bulkier groups (e.g., cyclopropyl) enhance lipophilicity but may reduce solubility .
- Hydrazinyl vs. Chloro : The hydrazinyl group enables conjugation or chelation, whereas chloro substituents favor electrophilic interactions .
Analogs with Aromatic or Heterocyclic Modifications
4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Structure : Oxadiazole linked to a 3-methoxyphenyl group and pyridine.
- Molecular Formula : C₁₄H₁₁N₃O₂
- Molecular Weight : 253.26
- Lacks hydrazinyl’s reactivity but offers aromatic stabilization .
3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole Hydrochloride
- Structure : Oxadiazole fused to piperidine and pyridine.
- Molecular Weight : ~280 (estimated).
- Properties : The piperidine moiety enhances basicity and solubility in acidic environments, contrasting with the hydrazinyl group’s neutral pH reactivity .
Q & A
Q. What are common synthetic routes for preparing 2-Hydrazinyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine?
The compound is typically synthesized via cyclization reactions involving carboxamide precursors. For example, a carboxamide derivative (e.g., 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide) is reacted with dimethylacetamide dimethyl acetal to form an intermediate, which is then treated with hydroxylamine hydrochloride in dioxane and glacial acetic acid under reflux (90°C for 1.75 hours). The oxadiazole ring forms via nucleophilic substitution, followed by crystallization from ethyl acetate (63% yield) . Key characterization methods include LC-MS (for purity) and elemental analysis (e.g., %C, %H, %N) .
Q. How is the oxadiazole ring in this compound characterized experimentally?
The 1,2,4-oxadiazole ring is confirmed using a combination of LC-MS (to verify molecular ion peaks, e.g., [M+H]+ = 408.1) and high-resolution mass spectrometry (HRMS; e.g., observed [M+H]+ = 408.1931 vs. calculated 408.1923) . Additionally, H and C NMR are used to identify protons and carbons adjacent to the oxadiazole ring, with characteristic shifts for the methyl group (3-methyl substituent) and pyridine/hydrazinyl moieties .
Q. What are the primary applications of this compound in medicinal chemistry?
The 3-methyl-1,2,4-oxadiazol-5-yl group is a bioisostere for ester or amide functionalities, enhancing metabolic stability and binding affinity in drug candidates. For instance, derivatives of this scaffold have been incorporated into imidazo[1,2-a]pyrimidines and orexin receptor antagonists, showing potential for central nervous system (CNS) targets .
Advanced Questions
Q. How can reaction yields for oxadiazole formation be optimized?
Yields depend on precise stoichiometry of hydroxylamine hydrochloride and reaction temperature control. For example, using a 1:1 molar ratio of carboxamide to hydroxylamine hydrochloride in dioxane/acetic acid at 90°C minimizes side reactions (e.g., over-oxidation). Pre-activation of the carboxamide with dimethylacetamide dimethyl acetal improves electrophilicity, facilitating cyclization . Catalytic additives (e.g., NaOH) may enhance ring closure efficiency .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Contradictions in splitting patterns often arise from tautomerism or solvent effects. For example, the hydrazinyl group’s protons may exhibit variable coupling in DMSO-d6 vs. CDCl3 due to hydrogen bonding. Advanced 2D NMR techniques (e.g., COSY, HSQC) can differentiate between tautomeric forms. Computational modeling (DFT) of H chemical shifts may also validate assignments .
Q. What computational strategies predict the reactivity of the hydrazinyl group in further derivatization?
Density Functional Theory (DFT) calculations can model the hydrazinyl group’s nucleophilicity and steric accessibility. For instance, electrostatic potential maps may identify reactive sites for alkylation or acylation. Molecular docking studies with target enzymes (e.g., orexin receptors) guide the design of derivatives with optimized binding .
Q. How does the 3-methyl-1,2,4-oxadiazole moiety influence pharmacokinetic properties?
The methyl group enhances lipophilicity (logP), improving blood-brain barrier penetration for CNS targets. The oxadiazole ring’s metabolic stability is confirmed via microsomal assays, showing resistance to cytochrome P450 oxidation compared to ester analogs. In vitro ADME studies (e.g., plasma protein binding, hepatic clearance) are critical for prioritizing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
